molecular formula C14H18IN B2965057 4a,9-dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide CAS No. 84216-35-3

4a,9-dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide

Cat. No.: B2965057
CAS No.: 84216-35-3
M. Wt: 327.209
InChI Key: AGUIORUVZBBGFI-UHFFFAOYSA-M
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Description

4a,9-dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide is a chemical compound with the molecular formula C14H18IN It is a derivative of carbazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,9-dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate carbazole derivative.

    Alkylation: The carbazole derivative undergoes alkylation to introduce the dimethyl groups at the 4a and 9 positions.

    Hydrogenation: The compound is then subjected to hydrogenation to reduce the double bonds in the carbazole ring, resulting in the tetrahydro form.

    Iodination: Finally, the iodide ion is introduced to form the iodide salt of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4a,9-dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the carbazole ring.

    Reduction: It can also be reduced further, although this is less common due to its already reduced state.

    Substitution: The iodide ion can be substituted with other nucleophiles in a substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the carbazole ring, while substitution reactions will result in the replacement of the iodide ion with the nucleophile.

Scientific Research Applications

4a,9-dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex carbazole derivatives.

    Biology: The compound can be used in studies involving the interaction of carbazole derivatives with biological molecules.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4a,9-dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, affecting its structure and function. It may also interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4a-methyl-3,4,4a,9-tetrahydro-2H-carbazole
  • 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole
  • 4a-methyl-6-nitro-2,3,4,4a-tetrahydro-1H-carbazole

Uniqueness

4a,9-dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide is unique due to the specific positioning of the dimethyl groups and the presence of the iodide ion. These structural features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

4a,9-Dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide (CAS Number: 84216-35-3) is a compound belonging to the class of carbazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This article focuses on the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C₁₄H₁₈IN
Molecular Weight 327.204 g/mol
IUPAC Name This compound
CAS Number 84216-35-3

Structure

The structure of this compound features a tetrahydrocarbazole framework with two methyl groups at the 4a and 9 positions. This unique substitution pattern is believed to influence its biological activity significantly.

Antimicrobial Properties

Research has indicated that carbazole derivatives exhibit notable antimicrobial activity. A study by Kaur et al. (2023) demonstrated that various carbazole derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. While specific data on the antimicrobial activity of this compound is limited, its structural similarity to other active carbazoles suggests potential efficacy in this area .

Anticancer Activity

Carbazole derivatives have been extensively studied for their anticancer properties. The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation. For instance, a recent study highlighted that certain carbazole derivatives could inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis . Although direct studies on this compound are scarce, its structural characteristics indicate it may possess similar anticancer properties.

Neuroprotective Effects

Carbazole derivatives have also been investigated for neuroprotective effects. A study by Zhang et al. (2022) reported that specific carbazole compounds could protect neuronal cells from oxidative stress-induced damage . Given the structural attributes of this compound, it is plausible that it may exhibit neuroprotective properties as well.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition: Compounds like this can inhibit various enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation: Interaction with specific receptors may alter signaling pathways related to cell proliferation and apoptosis.
  • Oxidative Stress Reduction: By scavenging free radicals or enhancing antioxidant defenses in cells.

Study on Anticancer Activity

A case study published in the Journal of Medicinal Chemistry examined a series of carbazole derivatives and their effects on cancer cell lines. The study found that modifications at the 9-position significantly enhanced anticancer activity compared to unsubstituted analogs . While not specifically focused on this compound, these findings suggest that similar modifications could yield promising results.

Neuroprotective Research

Another relevant study explored the neuroprotective potential of various carbazole derivatives against neurodegenerative diseases. Results indicated that certain substitutions improved neuroprotection by reducing oxidative stress markers in neuronal cultures . This supports further investigation into this compound for potential therapeutic applications in neuroprotection.

Properties

IUPAC Name

4a,9-dimethyl-1,2,3,4-tetrahydrocarbazol-9-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N.HI/c1-14-10-6-5-9-13(14)15(2)12-8-4-3-7-11(12)14;/h3-4,7-8H,5-6,9-10H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUIORUVZBBGFI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1=[N+](C3=CC=CC=C23)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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